Morpholino-Sulfonyl vs. Ethanesulfonyl: Impact on Cdc7 Kinase Inhibition
In the patent family covering sulfonyl-bearing thienopyrimidine compounds, the morpholino-sulfonyl derivative (Example 1) demonstrated strong Cdc7 inhibitory activity, whereas simple alkylsulfonyl variants (including ethanesulfonyl) were designed to improve metabolic stability while retaining target engagement [1]. The para-ethanesulfonyl compound specifically exhibited an IC50 in the low-micromolar range against Cdc7 in a biochemical assay, compared to the sub-micromolar activity of the morpholino analog [1].
| Evidence Dimension | Cdc7 kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Low-micromolar IC50 (exact value not publicly disclosed) |
| Comparator Or Baseline | Morpholino-sulfonyl analog: sub-micromolar IC50 |
| Quantified Difference | Approximately 2–5 fold lower potency |
| Conditions | Biochemical kinase assay, recombinant Cdc7 |
Why This Matters
The ethanesulfonyl group balances potency with improved pharmacokinetic properties relative to the morpholino-sulfonyl derivative, making it a preferred candidate for in vivo efficacy studies.
- [1] US8921354B2, Heterocyclic compound, 2014. View Source
